[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
The compound AM2201 5-hydroxyindole metabolite is a metabolite of the synthetic cannabinoid AM2201. AM2201 is a potent synthetic cannabinoid that acts on the cannabinoid receptors in the brain, producing effects similar to those of tetrahydrocannabinol (THC), the active ingredient in cannabis. The 5-hydroxyindole metabolite is one of the primary metabolites formed during the metabolism of AM2201 in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM2201 involves the reaction of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with 1-naphthylmethanone under specific conditions. The resulting compound is then subjected to metabolic processes in the body to form the 5-hydroxyindole metabolite .
Industrial Production Methods
Industrial production of AM2201 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is typically carried out in specialized facilities equipped to handle the synthesis of synthetic cannabinoids .
Chemical Reactions Analysis
Types of Reactions
The 5-hydroxyindole metabolite of AM2201 undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the indole ring to form the hydroxyindole metabolite.
Reduction: Although less common, reduction reactions can also occur, leading to the formation of different metabolites.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the metabolism of AM2201 include cytochrome P450 enzymes.
Reducing Agents: Reducing agents, although less frequently involved, can include various biological reductases.
Substitution Reactions: These reactions often occur under physiological conditions, facilitated by enzymes in the liver.
Major Products Formed
The major products formed from these reactions include the 5-hydroxyindole metabolite, carboxylated metabolites, and other hydroxylated derivatives .
Scientific Research Applications
The AM2201 5-hydroxyindole metabolite has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of synthetic cannabinoids.
Biology: The compound is studied to understand the biological effects and metabolic pathways of synthetic cannabinoids.
Medicine: Research on this metabolite helps in the development of detection methods for synthetic cannabinoid abuse.
Industry: It is used in forensic toxicology to identify and quantify synthetic cannabinoid use in biological samples
Mechanism of Action
The AM2201 5-hydroxyindole metabolite exerts its effects primarily through its interaction with cannabinoid receptors in the brain. The metabolite binds to these receptors, modulating neurotransmitter release and producing psychoactive effects. The primary molecular targets are the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The pathways involved include the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of mitogen-activated protein kinase (MAPK) pathways .
Comparison with Similar Compounds
Similar Compounds
JWH-018: Another synthetic cannabinoid with similar metabolic pathways.
JWH-073: A synthetic cannabinoid with a similar structure and metabolic profile.
AM-694: A synthetic cannabinoid with comparable effects and metabolism
Uniqueness
The AM2201 5-hydroxyindole metabolite is unique due to its specific binding affinity to cannabinoid receptors and its distinct metabolic profile. The presence of the fluoropentyl side chain in AM2201 contributes to its higher potency and unique metabolic pathways compared to other synthetic cannabinoids .
Properties
Molecular Formula |
C24H22FNO2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(21-15-18(27)11-12-23(21)26)24(28)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-12,15-16,27H,1,4-5,13-14H2 |
InChI Key |
OLTHGHIBQIQLMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=C(C=C4)O)CCCCCF |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=C(C=C4)O)CCCCCF |
Synonyms |
(1-(5-fluoropentyl)-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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